molecular formula C6H6LiN B14284815 lithium;3-methyl-2H-pyridin-2-ide CAS No. 132771-24-5

lithium;3-methyl-2H-pyridin-2-ide

Cat. No.: B14284815
CAS No.: 132771-24-5
M. Wt: 99.1 g/mol
InChI Key: FPMITXZCPHPTLR-UHFFFAOYSA-N
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Description

Lithium;3-methyl-2H-pyridin-2-ide is an organolithium compound that features a lithium atom bonded to a 3-methyl-2H-pyridin-2-ide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methyl-2H-pyridin-2-ide typically involves the lithiation of 3-methylpyridine. This can be achieved using n-butyllithium as a base, which selectively lithiates the 4-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, electrophiles, and transition metal catalysts. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organolithium compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .

Scientific Research Applications

Lithium;3-methyl-2H-pyridin-2-ide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lithium;3-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species that can undergo various chemical transformations. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium;3-methyl-2H-pyridin-2-ide include other organolithium compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which allows for selective lithiation at the 4-position of the pyridine ring. This selectivity makes it a valuable reagent for the synthesis of complex molecules with specific functional groups .

Properties

CAS No.

132771-24-5

Molecular Formula

C6H6LiN

Molecular Weight

99.1 g/mol

IUPAC Name

lithium;3-methyl-2H-pyridin-2-ide

InChI

InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-4H,1H3;/q-1;+1

InChI Key

FPMITXZCPHPTLR-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=[C-]N=CC=C1

Origin of Product

United States

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